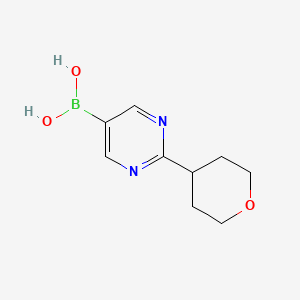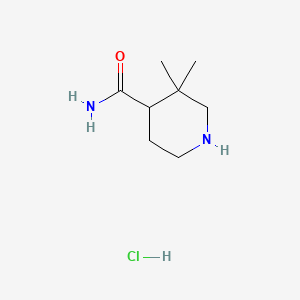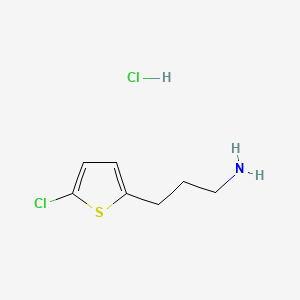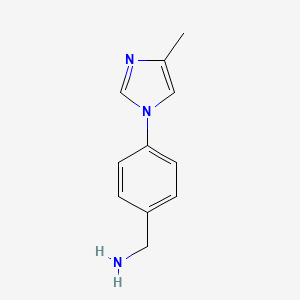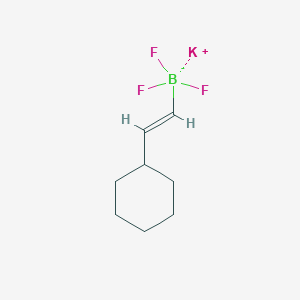amine hydrochloride](/img/structure/B13467995.png)
[(5-Methylfuran-2-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylfuran-2-yl)methylamine hydrochloride is a chemical compound that features a furan ring substituted with a methyl group and a trifluoroethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfural with 2,2,2-trifluoroethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Methylfuran-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
(5-Methylfuran-2-yl)methylamine hydrochloride can be compared with other similar compounds such as:
(5-Methylfuran-2-yl)methylamine hydrochloride: Similar structure but with a propan-2-yl group instead of a trifluoroethyl group.
2-Furancarboxaldehyde, 5-methyl-: Contains a furan ring with a methyl group and an aldehyde group.
2-Methylfuran: A simpler compound with only a methyl group attached to the furan ring.
The uniqueness of (5-Methylfuran-2-yl)methylamine hydrochloride lies in the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H11ClF3NO |
|---|---|
Peso molecular |
229.63 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(5-methylfuran-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10F3NO.ClH/c1-6-2-3-7(13-6)4-12-5-8(9,10)11;/h2-3,12H,4-5H2,1H3;1H |
Clave InChI |
FTYGCKJGJIJQHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNCC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


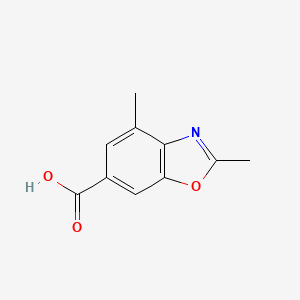

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)
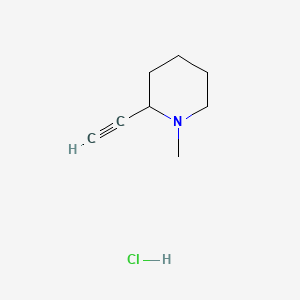
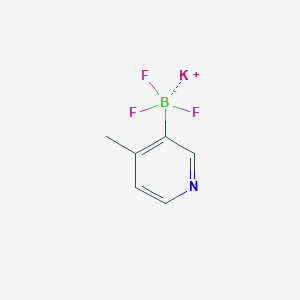

![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
